N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 899964-42-2
VCID: VC4586002
InChI: InChI=1S/C18H19N3O4S/c22-9-7-19-16(23)17(24)20-13-5-6-14-12(11-13)3-1-8-21(14)18(25)15-4-2-10-26-15/h2,4-6,10-11,22H,1,3,7-9H2,(H,19,23)(H,20,24)
SMILES: C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCO)N(C1)C(=O)C3=CC=CS3
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.43

N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

CAS No.: 899964-42-2

Cat. No.: VC4586002

Molecular Formula: C18H19N3O4S

Molecular Weight: 373.43

* For research use only. Not for human or veterinary use.

N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide - 899964-42-2

Specification

CAS No. 899964-42-2
Molecular Formula C18H19N3O4S
Molecular Weight 373.43
IUPAC Name N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Standard InChI InChI=1S/C18H19N3O4S/c22-9-7-19-16(23)17(24)20-13-5-6-14-12(11-13)3-1-8-21(14)18(25)15-4-2-10-26-15/h2,4-6,10-11,22H,1,3,7-9H2,(H,19,23)(H,20,24)
Standard InChI Key KFFUWEMIESPQON-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCO)N(C1)C(=O)C3=CC=CS3

Introduction

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including the formation of the tetrahydroquinoline core, attachment of the thiophene-2-carbonyl group, and incorporation of the ethanediamide moiety. Common methods might involve condensation reactions, amidation, and possibly metal-catalyzed coupling reactions.

Synthetic StepPossible ReagentsConditions
Formation of TetrahydroquinolineAniline, AldehydeAcidic Conditions
Attachment of Thiophene-2-carbonylThiophene-2-carboxylic acid, Coupling AgentBase, Solvent
Ethanediamide FormationEthanediamine, Activated Carboxylic AcidCoupling Agent, Solvent

Potential Biological Activity

Compounds with similar structures often exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. The presence of a hydroxyethyl group and a carbonyl linkage could enhance interactions with biological targets.

Potential ActivityMechanismTarget
AntimicrobialDisruption of cell membranes or interference with metabolic pathwaysBacterial/Fungal Cells
AnticancerInhibition of cell proliferation or induction of apoptosisCancer Cells
Anti-inflammatoryInhibition of inflammatory mediators or pathwaysImmune Cells

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